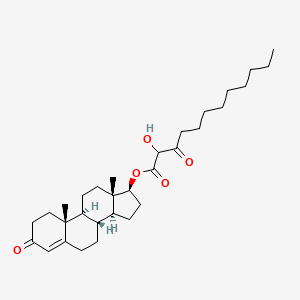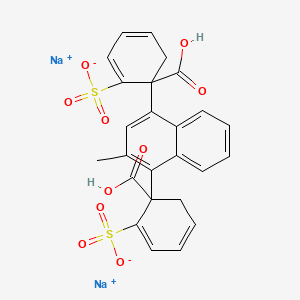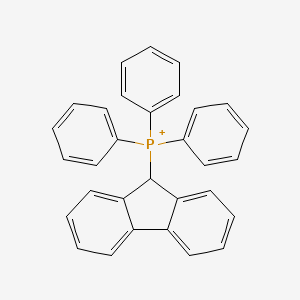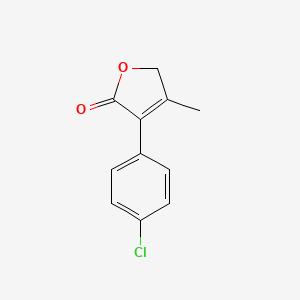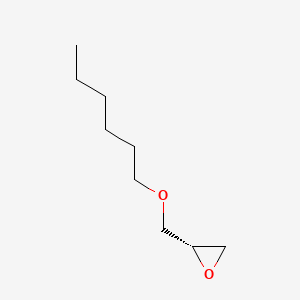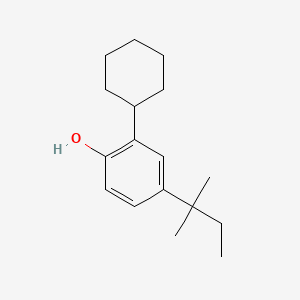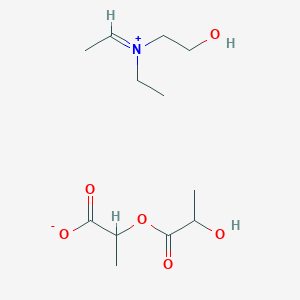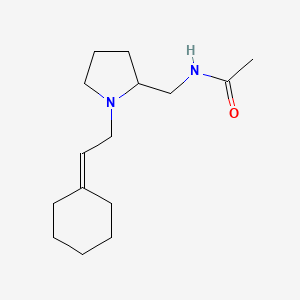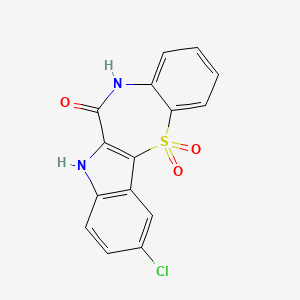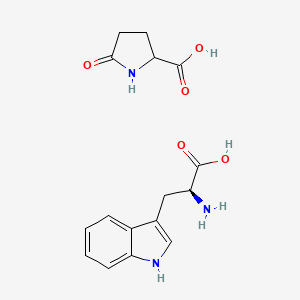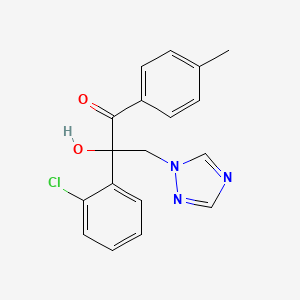
Cholest-14-en-3-ol, (3beta,5alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a type of cholestanoid, which is a class of steroids that are structurally related to cholesterol. It is characterized by a double bond at the 14th position and a hydroxyl group at the 3rd position in the beta configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Cholest-14-en-3-ol, (3beta,5alpha)- involves the reduction of 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with lithium in ethylenediamine . This procedure offers an alternative synthesis through the reductive rearrangement of an alpha,beta-unsaturated steroidal epoxide .
Industrial Production Methods
While specific industrial production methods for Cholest-14-en-3-ol, (3beta,5alpha)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory settings but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-14-en-3-ol, (3beta,5alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 3rd position to a ketone.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cholest-14-en-3-one, while reduction can produce various sterol derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Cholest-14-en-3-ol, (3beta,5alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex steroids and sterols.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in cholesterol metabolism.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Cholest-14-en-3-ol, (3beta,5alpha)- involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism and other sterol-related pathways. The exact molecular targets and pathways are still under investigation, but it is known to play a role in the regulation of lipid metabolism and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-cholest-8-en-3beta-ol: This compound is similar in structure but has a double bond at the 8th position instead of the 14th.
Cholest-4-en-3-beta-ol: This compound has a double bond at the 4th position and a hydroxyl group at the 3rd position.
Uniqueness
Cholest-14-en-3-ol, (3beta,5alpha)- is unique due to its specific double bond position at the 14th carbon and its beta-hydroxyl group at the 3rd position. This structural uniqueness influences its chemical reactivity and biological activity, distinguishing it from other similar sterol derivatives.
Propiedades
Número CAS |
20780-35-2 |
|---|---|
Fórmula molecular |
C27H46O |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-23,25,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,22+,23-,25+,26+,27-/m1/s1 |
Clave InChI |
DYNILEUACBZVPX-HHVPQJQNSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


